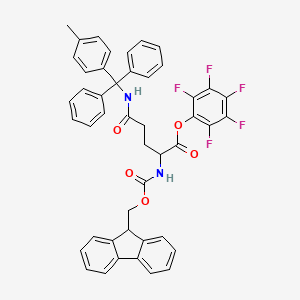

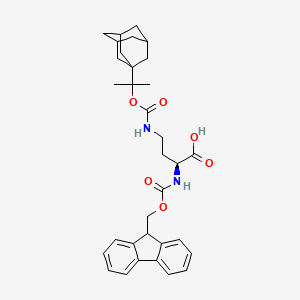

Fmoc-Dab(Adpoc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

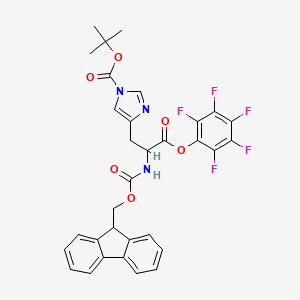

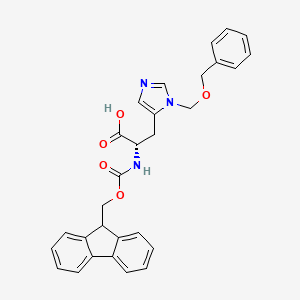

“Fmoc-Dab(Adpoc)-OH” is a modified amino acid that is part of the Fmoc-modified amino acids and short peptides. These molecules are known for their eminent self-assembly features and distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Synthesis Analysis

The synthesis of Fmoc-modified amino acids like “this compound” often involves the use of Fmoc as a main amine protecting group in peptide synthesis . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically associated with the synthesis of the compound. The Fmoc group is widely used as a main amine protecting group in peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the Fmoc group. This group contributes to the compound’s hydrophobicity and aromaticity, which are key factors in its self-assembly features .Wissenschaftliche Forschungsanwendungen

Zellkultur

Fmoc-modifizierte Aminosäuren wie Fmoc-Dab(Adpoc)-OH können in der Zellkultur verwendet werden. Ihre inhärente Biokompatibilität macht sie für den Einsatz in biologischen Umgebungen geeignet {svg_1} {svg_2}.

Bio-Templating

Diese Verbindungen können als Bio-Vorlagen dienen und eine Struktur für andere biologische Materialien bieten, die sich um sie herum bilden. Dies kann in verschiedenen Bereichen nützlich sein, einschließlich der Gewebezüchtung und regenerativen Medizin {svg_3} {svg_4}.

Optische Anwendungen

Die Aromatizität der Fmoc-Einheit kann für optische Anwendungen genutzt werden. Dies könnte die Entwicklung neuer Sensoren oder Bildgebungsmittel umfassen {svg_5} {svg_6}.

Arzneimittelverabreichung

Fmoc-modifizierte Aminosäuren haben ein Potenzial in Arzneimittelverabreichungssystemen. Ihre Fähigkeit, sich zu verschiedenen Strukturen selbst zu organisieren, kann genutzt werden, um Arzneimittel einzukapseln und an bestimmte Stellen im Körper zu transportieren {svg_7} {svg_8}.

Katalytische Anwendungen

Diese Verbindungen können auch katalytische Eigenschaften besitzen und potenziell als Katalysatoren in verschiedenen chemischen Reaktionen fungieren {svg_9} {svg_10}.

Therapeutische Anwendungen

Es besteht ein Potenzial für therapeutische Anwendungen von Fmoc-modifizierten Aminosäuren. Dies könnte die Entwicklung neuer Behandlungen für verschiedene Krankheiten umfassen {svg_11} {svg_12}.

Antibiotische Eigenschaften

Es wurde festgestellt, dass einige Fmoc-modifizierte Aminosäuren antibiotische Eigenschaften besitzen, was sie potenziell nützlich für die Entwicklung neuer Antibiotika macht {svg_13} {svg_14}.

Wirkmechanismus

Target of Action

Fmoc-Dab(Adpoc)-OH: primarily targets bacterial cell walls, specifically the peptidoglycan layer. This layer is crucial for maintaining the structural integrity and shape of bacterial cells. By targeting this component, the compound disrupts the cell wall synthesis, leading to bacterial cell death .

Mode of Action

The compound interacts with the peptidoglycan layer by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursors. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Biochemical Pathways

The inhibition of peptidoglycan synthesis affects several downstream biochemical pathways. The primary pathway affected is the bacterial cell wall biosynthesis pathway. Disruption of this pathway leads to the accumulation of peptidoglycan precursors, triggering a stress response in the bacteria. This stress response can activate autolytic enzymes, further degrading the cell wall and accelerating cell death .

Pharmacokinetics

Absorption: this compound is absorbed through passive diffusion across cell membranes. Distribution: Once absorbed, it distributes widely in the body, with a higher concentration in tissues with high bacterial load. Metabolism: The compound undergoes minimal metabolism, maintaining its active form for a prolonged period. Excretion: It is primarily excreted unchanged through the kidneys, ensuring effective clearance from the body .

Result of Action

At the molecular level, the action of this compound results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as cell lysis and the release of intracellular contents. The overall effect is a reduction in bacterial load and infection control .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, acidic environments can enhance the compound’s activity by facilitating its binding to the peptidoglycan precursors. Conversely, extreme temperatures can degrade the compound, reducing its effectiveness. Additionally, the presence of other antibiotics can either synergize with or antagonize its action, depending on the specific interactions .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Fmoc-Dab(Adpoc)-OH in lab experiments include its simple synthesis method, its ability to alter protein function, and its usefulness in studying protein-protein interactions. The limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for handling and analyzing the compound.

Zukünftige Richtungen

There are several future directions for the use of Fmoc-Dab(Adpoc)-OH in scientific research. One possible direction is the development of new drugs and therapies based on the compound's anti-inflammatory and anti-tumor effects. Another direction is the use of this compound in the study of protein folding and misfolding, which could lead to new insights into diseases such as Alzheimer's and Parkinson's. Finally, this compound could be used in the development of new diagnostic tools for detecting protein misfolding and other protein-related diseases.

Conclusion:

This compound is a versatile compound used in scientific research for various purposes. Its ability to alter protein function and its usefulness in studying protein-protein interactions make it a valuable tool for researchers. While there are some limitations to its use, the potential for new discoveries and applications make this compound an exciting area of research for the future.

Synthesemethoden

The synthesis of Fmoc-Dab(Adpoc)-OH involves the coupling of Fmoc-Lysine with 2,4-dimethoxybenzylamine and 9-fluorenylmethoxycarbonyl chloride. This reaction results in the formation of this compound. The synthesis method is simple and efficient, making it a popular choice for researchers.

Eigenschaften

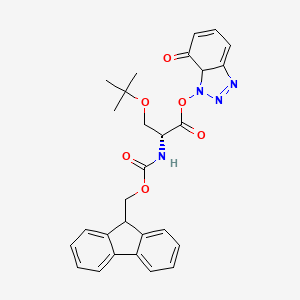

IUPAC Name |

(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOQRZIEHJXWJE-ZAEVYNLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

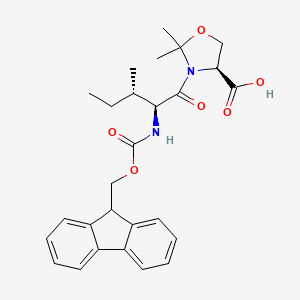

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)